4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an intricate organic compound that is increasingly gaining attention in the fields of chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps of organic synthesis. A common route includes:
Starting with a tetrahydroquinoline derivative, which undergoes sulfonylation using a suitable propyl sulfonyl chloride in the presence of a base to form the propylsulfonyl-tetrahydroquinoline.
The resulting intermediate is then subjected to a reaction with benzenesulfonyl chloride under controlled conditions to introduce the benzenesulfonamide group.
In the final step, isobutoxy substitution is achieved through nucleophilic substitution reactions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Parameters such as reaction temperature, solvent selection, and purification processes are fine-tuned to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can undergo oxidation to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to yield tetrahydro derivatives.
Substitution: The isobutoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Agents like hydrogen peroxide or peracids in the presence of catalysts.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Sulfone derivatives from oxidation.
Tetrahydroquinoline derivatives from reduction.
Various substituted benzenesulfonamides from nucleophilic substitutions.
Scientific Research Applications
The compound finds significant applications in various fields due to its structural complexity and reactivity:
Chemistry: Utilized as a precursor in the synthesis of more complex organic molecules.
Biology: Explored for its potential interactions with biological molecules, aiding in the study of protein-ligand interactions.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent due to its unique binding capabilities.
Industry: Employed in the development of novel materials with specialized functions, such as polymers with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves its binding to specific molecular targets, such as enzymes or receptors, through interactions facilitated by its sulfonamide and quinoline groups. These interactions may modulate the activity of the target, leading to various biochemical responses.
Comparison with Similar Compounds
In comparison to similar compounds, 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its distinctive isobutoxy group, which imparts unique reactivity and interaction profiles. Similar compounds include:
N-(quinolin-7-yl)benzenesulfonamide derivatives
Propylsulfonyl-tetrahydroquinoline derivatives
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-4-14-30(25,26)24-13-5-6-18-7-8-19(15-22(18)24)23-31(27,28)21-11-9-20(10-12-21)29-16-17(2)3/h7-12,15,17,23H,4-6,13-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQESOSVWWWYOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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